molecular formula C₈H₉N₃O B112892 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one CAS No. 67014-36-2

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Cat. No.: B112892
CAS No.: 67014-36-2
M. Wt: 163.18 g/mol
InChI Key: ZCXIPVIGYBHUTQ-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C₈H₉N₃O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525609. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Amino-6-methyl benzimidazolone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a catalyst in certain biochemical reactions, enhancing the rate of reaction without being consumed in the process . The compound’s interaction with specific enzymes can lead to the formation of intermediate complexes, which are essential for the progression of biochemical pathways .

Cellular Effects

The effects of 5-Amino-6-methyl benzimidazolone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it has been shown to affect cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .

Molecular Mechanism

At the molecular level, 5-Amino-6-methyl benzimidazolone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-6-methyl benzimidazolone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under normal laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Amino-6-methyl benzimidazolone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

5-Amino-6-methyl benzimidazolone is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism . The compound’s role in these pathways is essential for maintaining metabolic balance and supporting cellular function .

Transport and Distribution

Within cells and tissues, 5-Amino-6-methyl benzimidazolone is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects .

Subcellular Localization

The subcellular localization of 5-Amino-6-methyl benzimidazolone is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its effects on cellular processes .

Properties

IUPAC Name

5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXIPVIGYBHUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985859
Record name 6-Amino-5-methyl-1H-benzimidazol-2-ol
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67014-36-2
Record name 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67014-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Amino-6-methyl-2-benzimidazolone
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Record name 67014-36-2
Source DTP/NCI
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Record name 6-Amino-5-methyl-1H-benzimidazol-2-ol
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Record name 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one
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Record name 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-6-methyl
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Record name 5-AMINO-6-METHYL-2-BENZIMIDAZOLONE
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Customer
Q & A

Q1: What is the primary use of 5-Amino-6-methyl benzimidazolone according to the provided research?

A1: The provided research papers highlight the role of 5-Amino-6-methyl benzimidazolone as a key intermediate in the synthesis of Pigment Orange 64 []. While the papers don't delve into the specific applications of Pigment Orange 64, pigments of this type are commonly used in various industries, including paints, inks, and plastics.

Q2: Can you describe the synthesis process of 5-Amino-6-methyl benzimidazolone as detailed in the research?

A2: The synthesis of 5-Amino-6-methyl benzimidazolone, as described in the research [], involves a three-step process:

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